molecular formula C9H11BrF2N2O2 B2498987 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946818-70-7

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2498987
CAS No.: 1946818-70-7
M. Wt: 297.1
InChI Key: TUFRYKOAYHPOQZ-UHFFFAOYSA-N
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Description

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine and difluoromethyl groups. The final step involves the attachment of the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrazole ring may play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
  • 4-Bromo-3,5-difluoroanisole
  • 4-Bromo-3-fluorobenzaldehyde

Uniqueness

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is unique due to the combination of its bromine, difluoromethyl, and pyrazole moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-8(9(11)12)7(10)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRYKOAYHPOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)F)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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